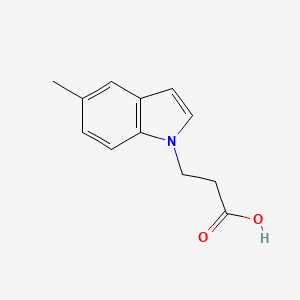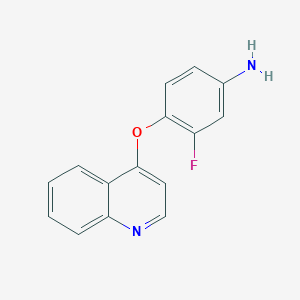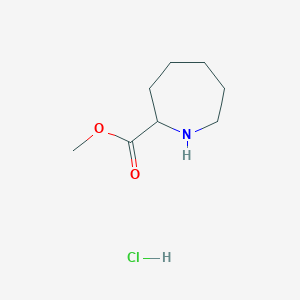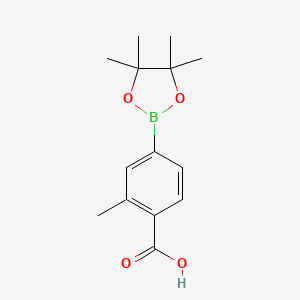
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Overview
Description
The compound “2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid part) with a methyl group and a boronic acid derivative attached. The boronic acid derivative itself consists of a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon being part of a tetramethyl group .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group could make this compound capable of forming reversible covalent bonds with diols, which is a property often used in the design of sensors and in drug delivery systems .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are instrumental in forming carbon-carbon bonds, a foundational process for creating complex organic molecules. The boronic acid moiety of the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrene derivatives, which are crucial intermediates in pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery: γ-Secretase Modulators
In drug discovery, this compound serves as a reagent for the synthesis of γ-secretase modulators . These modulators are a class of drugs that can potentially treat Alzheimer’s disease by selectively inhibiting the production of amyloid-beta peptides, a key factor in the disease’s pathogenesis.
Material Science: Copolymer Synthesis
The compound finds application in material science for synthesizing novel copolymers . It is used to create materials with specific optical and electrochemical properties, which are essential for developing new electronic devices like organic light-emitting diodes (OLEDs) and solar cells.
Medicinal Chemistry: JAK2 Inhibitors
In medicinal chemistry, it’s used in the preparation of amino-pyrido-indol-carboxamides, which are potential inhibitors of the Janus kinase 2 (JAK2) . These inhibitors are significant for the treatment of myeloproliferative disorders, offering a therapeutic approach to diseases like polycythemia vera and essential thrombocythemia.
Analytical Chemistry: Chromatography Standards
While not directly used in analytical procedures, derivatives of this compound can serve as standards in chromatography . They help in the qualitative and quantitative analysis of complex mixtures, ensuring the purity and concentration of components are accurately measured.
Catalysis: Transition Metal Catalysts
The compound is also employed in catalysis, particularly in reactions involving transition metal catalysts . It’s used in hydroboration reactions, where alkenes and alkynes are converted to boranes, which are then further processed into alcohols or other functional groups necessary for various industrial applications.
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, in the case of a drug, the mechanism of action would refer to how the drug interacts with biological systems to produce its effects. Without more specific information about the intended use of this compound, it’s difficult to provide a mechanism of action .
Future Directions
The use of boronic acids in organic synthesis and medicinal chemistry is a rapidly growing field, with new applications being discovered regularly. Future research may focus on developing new synthetic methods for these compounds, exploring their reactivity, or designing new drugs based on these structures .
properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMFYJDAOJRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681919 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890839-22-2 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)
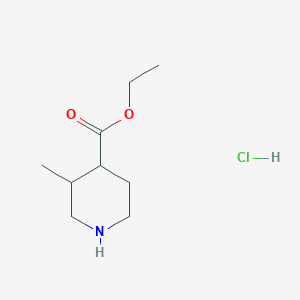
![4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1463700.png)
